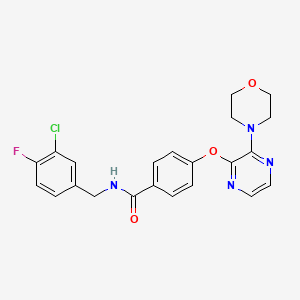

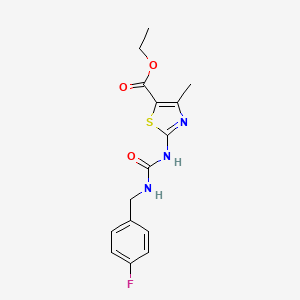

![molecular formula C13H11F3N2O B2424750 N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 478249-64-8](/img/structure/B2424750.png)

N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a common motif in medicinal chemistry due to its ability to modulate chemical properties of molecules . The benzyl group attached to it suggests that it might be part of a larger aromatic system. The “1H-pyrrole-2-carboxamide” part indicates the presence of a pyrrole ring, a five-membered aromatic heterocycle, and a carboxamide group, which is a common functional group in bioactive molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through direct amidation reactions . For instance, a related compound, “N-(3,5-bis(trifluoromethyl)benzyl)stearamide”, was prepared by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140°C for 24 hours under metal- and catalyst-free conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as IR, UV–Vis, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis . Density functional theory (DFT) could be used to compute molecular electrostatic potential studies, determination of quantum descriptors, fundamental vibrational frequencies, and intensity of vibrational bands .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as refractive index measurement, density measurement, and SMILES string analysis .Applications De Recherche Scientifique

Molecular Design and Synthesis

N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been designed targeting co-activator associated arginine methyltransferase 1 (CARM1). The potency of these inhibitors is influenced by the nature of the heteroaryl fragment, with thiophene analogs being superior to others (Allan et al., 2009).

Radioligand Development

The compound IUR-1601, which includes the N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide framework, has been synthesized and evaluated as a radioligand for P2X7R. Its potency was compared with another compound, GSK1482160, using a radioligand competitive binding assay (Gao et al., 2018).

Labeling and Radioanalytical Chemistry

A method for 14C-labeling of N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide as a CCK-A antagonist was developed. This method involved a five-step sequence from pyrrol-2-carbonitrile as a key intermediate (Saemian & Shirvani, 2012).

Androgen Receptor Antagonism

Various 4-(anilino)pyrrole-2-carboxamides, including compounds with the this compound structure, have been synthesized as novel androgen receptor (AR) antagonists. These compounds showed promising binding affinity and efficacy in inhibiting testosterone-induced production of prostate-specific antigen in LNCaP cells (Wakabayashi et al., 2008).

Electronic and Optical Properties Study

The electronic, optical, and vibrational properties of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, a related compound, have been investigated using DFT/B3LYP methods. This includes analysis of polarizability, hyper-polarizability, and electronic properties (Pandey et al., 2020).

Propriétés

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-3-9(7-10)8-18-12(19)11-5-2-6-17-11/h1-7,17H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBRQMOTEHVYKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666160 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

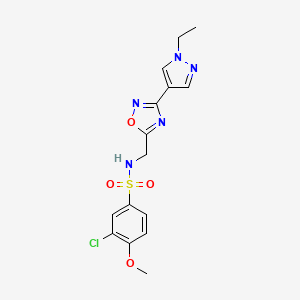

![1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2424672.png)

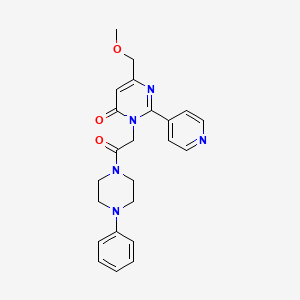

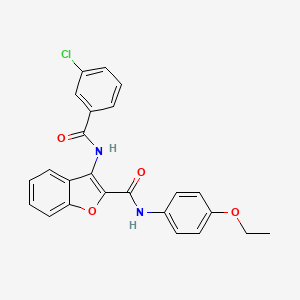

![2-(3-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2424673.png)

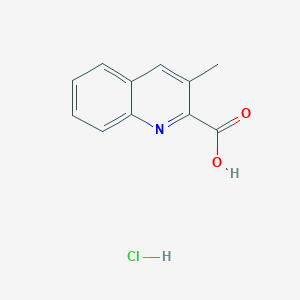

![1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2424679.png)

![2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2424680.png)

![N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2424682.png)

![1-(2,3,4,4a,5,7,8,8a-Octahydropyrano[3,2-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2424684.png)

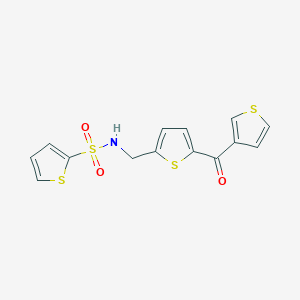

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B2424690.png)